4-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methoxy-6-nitrophenol
Overview
Description
4-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methoxy-6-nitrophenol is a complex organic compound characterized by its unique structure, which includes a morpholine ring substituted with dimethyl groups, a methoxy group, and a nitrophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methoxy-6-nitrophenol typically involves a Mannich reaction. This reaction includes the condensation of a phenolic compound with formaldehyde and a secondary amine, in this case, 2,6-dimethylmorpholine. The reaction is carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methoxy-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methoxy-6-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methoxy-6-nitrophenol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,6-dimethylmorpholin-4-yl)methyl]benzoic acid
- N-[6-(cis-2,6-dimethylmorpholin-4-yl)pyridine-3-yl]-2-methyl-4’-(trifluoromethoxy)[1,1’-biphenyl]-3-carboxamide
Uniqueness
4-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methoxy-6-nitrophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and nitrophenol moiety make it particularly interesting for research in medicinal chemistry and material science .
Properties
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]-2-methoxy-6-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-9-6-15(7-10(2)21-9)8-11-4-12(16(18)19)14(17)13(5-11)20-3/h4-5,9-10,17H,6-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBMXUKMXJKJNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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